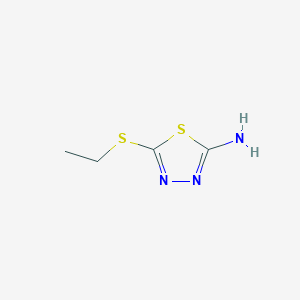

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Description

Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry

Heterocyclic compounds represent one of the most significant and diverse classes of organic molecules, forming a cornerstone of organic and medicinal chemistry. openmedicinalchemistryjournal.com These are cyclic compounds containing at least one atom other than carbon—such as nitrogen, oxygen, or sulfur—within their ring structure. jmchemsci.com Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. nih.govijnrd.org Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic structures. ijraset.com

The utility of heterocyclic compounds stems from their versatile structures, which allow for the fine-tuning of properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This adaptability is crucial for optimizing the pharmacokinetic profiles of potential drug candidates. In medicinal chemistry, these compounds are indispensable, exhibiting a vast array of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant activities. openmedicinalchemistryjournal.comijnrd.org Beyond medicine, they are used in various industries as dyestuffs, sanitizers, corrosion inhibitors, and antioxidants. openmedicinalchemistryjournal.com

Overview of 1,3,4-Thiadiazole (B1197879) Scaffold in Modern Chemistry

Among the vast family of heterocycles, the 1,3,4-thiadiazole scaffold has garnered significant interest. This five-membered aromatic ring contains one sulfur and two nitrogen atoms. nih.govresearchgate.net The 1,3,4-thiadiazole ring is a weak base and is characterized by high aromaticity, which contributes to its considerable in vivo stability and generally low toxicity in higher vertebrates. gavinpublishers.com Due to the electron-withdrawing effects of the nitrogen atoms, the ring is electron-deficient, making it relatively inert to electrophilic substitution but susceptible to nucleophilic attack. acs.org

This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit a wide spectrum of biological activities. nih.gov These activities are extensive and include antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, antihypertensive, and anticancer properties. acs.orgresearchgate.net The versatility of the 1,3,4-thiadiazole core allows medicinal chemists to synthesize a multitude of derivatives by introducing various substituents, thereby modulating their pharmacological effects. researchgate.net This structural flexibility makes it a valuable building block for the development of new therapeutic agents. rsc.org

Historical Context of 1,3,4-Thiadiazole Synthesis and Applications

The development of 1,3,4-thiadiazole chemistry is linked to the discovery of hydrazine (B178648) and phenylhydrazines in the late 19th century. acs.org The scaffold itself was reportedly discovered in 1882 by Emil Fischer, with its true properties later described by Freund and Kuh. frontiersin.org

Historically, the synthesis of the 1,3,4-thiadiazole ring has been approached through several key pathways. A common and foundational method involves the cyclization of thiosemicarbazides or their derivatives. acs.orgresearchgate.net In this process, acylation of the α-amino group of a thiosemicarbazide (B42300) initiates a cyclization reaction, which is then completed with a dehydrating agent to form the thiadiazole ring. acs.org Another established route is the transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles. acs.org Early applications of 1,3,4-thiadiazole derivatives were in the pharmaceutical field, where they were utilized as antibacterial agents, often in conjunction with known sulfonamides. gavinpublishers.com Over time, their applications expanded significantly as researchers discovered their potential as antitumor agents, pesticides, dyes, and analytical reagents. gavinpublishers.com

Modern synthetic strategies continue to build on these foundational methods, with a focus on developing more efficient, one-pot syntheses and employing a wider range of starting materials, such as carboxylic acids and aldehydes, to create diverse libraries of 1,3,4-thiadiazole derivatives for pharmacological screening. rsc.orgmdpi.com

General Research Applications of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, also known as 2-amino-5-ethylthio-1,3,4-thiadiazole (AETD), is a specific derivative of the 1,3,4-thiadiazole scaffold that has been the subject of focused chemical research. ontosight.ai Its primary and most extensively studied application is in the field of materials science, specifically as a corrosion inhibitor. researchgate.net

Research has demonstrated that AETD is an effective inhibitor for the corrosion of copper in acidic solutions. researchgate.net Studies using gravimetric and electrochemical techniques have shown that the addition of AETD to an acidic medium significantly decreases the dissolution rate of copper. researchgate.net The mechanism of inhibition involves the strong adsorption of the AETD molecules onto the copper surface, forming a protective layer that prevents the metal from corroding easily. researchgate.net Potentiodynamic polarization experiments confirm that AETD acts as a mixed-type inhibitor, reducing both cathodic and anodic currents. researchgate.net

Beyond its role in corrosion inhibition, the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, to which AETD belongs, has been investigated for various potential biological activities, including antimicrobial, antifungal, and antiviral properties. mdpi.comontosight.ainih.gov

Interactive Data Table: Biological Activities of 1,3,4-Thiadiazole Derivatives

| Activity | Description | References |

| Antimicrobial | Effective against various bacteria and fungi. Fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) showed good inhibitory effects against S. aureus and B. subtilis. nih.gov | acs.orgnih.gov |

| Anticancer | Derivatives have shown cytotoxicity against various human cancer cell lines. nih.gov | nih.govacs.orgresearchgate.net |

| Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory effects. gavinpublishers.com | gavinpublishers.comacs.org |

| Anticonvulsant | The scaffold is present in drugs like acetazolamide (B1664987) and has been extensively studied for anti-epileptic properties. frontiersin.org | acs.orgfrontiersin.org |

| Antitubercular | Some derivatives have been evaluated for activity against M. tuberculosis strains. nih.gov | acs.orgnih.gov |

Interactive Data Table: Synthesis Precursors for 1,3,4-Thiadiazole Ring

| Precursor | General Outcome | References |

| Thiosemicarbazides | Cyclization leads to 2-amino-1,3,4-thiadiazoles. This is a widely studied and crucial method. acs.org | acs.orgresearchgate.net |

| Acylhydrazines | Cyclization of N,N'-diacylhydrazines or monoacylhydrazines can yield 1,3,4-thiadiazoles. acs.org | acs.org |

| 1,3,4-Oxadiazoles | Can be transformed into 1,3,4-thiadiazoles, often through reaction with a sulfur source. acs.org | acs.org |

| Thiosemicarbazones | Oxidative cyclization is an efficient route to produce 2-amino derivatives of 1,3,4-thiadiazole. rsc.org | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHSNKTSSIMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067121 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25660-70-2 | |

| Record name | 5-(Ethylthio)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(ethylthio)-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25660-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethylthio)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LN2D4YF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,3,4-Thiadiazole (B1197879) Ring System

The construction of the 1,3,4-thiadiazole heterocycle can be achieved through several established synthetic strategies, often involving cyclization reactions of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

The most prevalent and versatile method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives. nih.govnih.gov This pathway typically involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or one of its derivatives, followed by dehydrative cyclization. The reaction is generally facilitated by dehydrating agents or strong acids.

The proposed mechanism commences with a nucleophilic attack by the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, forming an intermediate that then undergoes dehydration. connectjournals.com Subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl group leads to the formation of the five-membered ring, which, after another dehydration step, aromatizes to yield the stable 1,3,4-thiadiazole ring. connectjournals.comncats.io A variety of reagents have been employed to effect this transformation, each with specific advantages.

Table 1: Reagents for Cyclization of Thiosemicarbazides

| Cyclizing/Dehydrating Agent | Notes | Reference(s) |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | A common and effective strong acid for cyclization. | ncats.iobohrium.com |

| Phosphorus Oxychloride (POCl₃) | Often used with carboxylic acids to promote cyclization. | nih.govresearchgate.net |

| Acetyl Chloride | Can serve as both the acylating and cyclizing agent. | nih.gov |

| Methanesulfonic Acid | Used as a dehydrating agent, sometimes in refluxing toluene. | nih.gov |

| Polyphosphate Ester (PPE) | Allows for a one-pot synthesis from carboxylic acids and thiosemicarbazide under milder conditions. | encyclopedia.pubjmchemsci.com |

This method's simplicity and the ready availability of starting materials make it a cornerstone of 1,3,4-thiadiazole synthesis. nih.gov

Dithiocarbazates, typically prepared from the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base, are valuable intermediates for 1,3,4-thiadiazole synthesis. nih.govbohrium.com The potassium salt of dithiocarbazic acid can be acylated and then cyclized under acidic conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. bohrium.com

For instance, reacting hydrazine hydrate (B1144303) and carbon disulfide can produce an intermediate thiohydrazide. nih.gov This intermediate can then be treated with various reagents to achieve cyclization. Similarly, thiocarbohydrazide (B147625) can react with dimethyl trithiocarbonate, and the resulting adduct is readily cyclized in the presence of acid to form a 2-mercapto-5-methylthio-1,3,4-thiadiazole. bohrium.com

Acylhydrazines (hydrazides) serve as common precursors for 1,3,4-thiadiazoles, generally requiring reaction with a sulfur-donating reagent. connectjournals.com The reaction of acylhydrazines with agents like carbon disulfide or isothiocyanates typically proceeds in two or more steps, first forming an intermediate dithiocarbazide or thiosemicarbazide, which is then cyclized. nih.govconnectjournals.com

More direct approaches involve the thionation and cyclization of N,N'-diacylhydrazines using phosphorus sulfides like Lawesson's reagent. A modern, one-pot method involves the direct coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur, which offers high yields and tolerates a wide range of functional groups. Thioacylhydrazines (thiohydrazides) can also be cyclized with various one-carbon sources, such as orthoesters or formamides, to generate the thiadiazole ring.

To improve efficiency and reduce waste, one-pot multicomponent reactions have been developed for 1,3,4-thiadiazole synthesis. These methods combine several reaction steps without isolating intermediates. A notable example is the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE), which proceeds through acylation and subsequent cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) in a single vessel. encyclopedia.pubjmchemsci.com

Another efficient one-pot synthesis involves the reaction of aryl hydrazides and aryl aldehydes to first form an N-acylhydrazone intermediate, which is then treated with Lawesson's reagent to yield 2,5-disubstituted-1,3,4-thiadiazoles. Such methodologies are advantageous for creating molecular libraries and streamlining the production of complex thiadiazole derivatives. researchgate.net

Specific Synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- and its Intermediates

The synthesis of the title compound is not a direct cyclization but rather a functionalization of a pre-formed thiadiazole ring. The key intermediate is 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which possesses two nucleophilic centers: the exocyclic amino group and the thiol group.

The intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, is reliably synthesized via a well-established cyclization reaction. The process involves treating thiosemicarbazide with carbon disulfide (CS₂) in an alkaline medium. bohrium.com Typically, a base such as potassium hydroxide (B78521) (KOH) or sodium carbonate (Na₂CO₃) is used in a solvent like ethanol. bohrium.com

The reaction proceeds by forming a dithiocarbazate salt intermediate, which upon heating, cyclizes to form the potassium salt of 2-amino-5-mercapto-1,3,4-thiadiazole. bohrium.com The final product is obtained as a precipitate upon careful acidification of the reaction mixture with an acid like hydrochloric acid (HCl).

Table 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

| Reactants | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Thiosemicarbazide, Carbon Disulfide | 1. KOH, Ethanol, Reflux | Potassium salt of the product | bohrium.com |

This intermediate exists in a tautomeric equilibrium between the thiol and thione forms.

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is achieved through the selective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol. The thiol group is more nucleophilic than the amino group, allowing for regioselective functionalization at the sulfur atom.

The reaction is typically carried out by first deprotonating the thiol group with a base to form a thiolate salt, which enhances its nucleophilicity. A common procedure involves dissolving 5-amino-1,3,4-thiadiazole-2-thiol in an ethanolic solution of potassium hydroxide to form the potassium salt in situ. An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture. The thiolate anion undergoes a nucleophilic substitution reaction (Sₙ2) with the ethyl halide, displacing the halide and forming the ethylthio-ether bond. The desired product, 5-(ethylthio)-1,3,4-thiadiazol-2-amine, is then isolated. This selective S-alkylation is a common and effective strategy for elaborating this class of compounds.

Alkylation Reactions to Introduce the Ethylthio Moiety

The introduction of the 5-(ethylthio) group onto the 1,3,4-thiadiazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through the S-alkylation of its precursor, 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the nucleophilic attack of the thiolate anion, formed by the deprotonation of the thiol group, on an ethylating agent.

Commonly employed ethylating agents include ethyl halides, such as ethyl iodide or ethyl bromide. The reaction is generally carried out in the presence of a base to facilitate the formation of the thiolate. The choice of base and solvent can influence the reaction's efficiency and yield. For instance, the use of anhydrous potassium carbonate in a polar aprotic solvent like dry acetone (B3395972) is a frequently utilized condition for such alkylations. researchgate.net The regioselectivity of this reaction is noteworthy, as alkylation predominantly occurs on the exocyclic sulfur atom rather than the nitrogen atoms of the thiadiazole ring, leading to the desired S-functionalized derivative. researchgate.net

Green Synthesis Approaches for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For derivatives of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, green approaches primarily focus on the use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, increase yields, and often enhance the purity of the products in the synthesis of 1,3,4-thiadiazole derivatives. tandfonline.com For instance, the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates has been successfully achieved under solvent-free microwave irradiation conditions. tandfonline.com This method offers a facile and efficient alternative to conventional heating.

Ultrasound-assisted synthesis is another green technique that has been explored for the synthesis of related thiadiazole compounds. The use of ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.netjmchemsci.com While specific examples for the direct synthesis of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- using ultrasound are not extensively documented, the successful application of this technique for analogous structures suggests its potential as a viable green alternative. jmchemsci.com

Derivatization Strategies of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

The presence of a primary amino group at the 2-position of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation Reactions and Amide Formation

The amino group of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- readily undergoes acylation with various acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This reaction is a common strategy to introduce a wide range of functional groups and to explore the structure-activity relationships of the resulting compounds.

For example, the acylation of the related 5-amino-1,3,4-thiadiazole-2-thiol with different derivatives of phenylacetic acid has been reported to proceed efficiently in the presence of coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov A similar approach can be applied to 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- to produce N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)amides. The reaction conditions are generally mild, and the products can be isolated in good yields.

Coupling with Piperazine (B1678402) Derivatives

Piperazine moieties are frequently incorporated into bioactive molecules to modulate their physicochemical properties and pharmacological activities. While direct coupling of piperazine to the amino group of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- can be challenging, alternative strategies have been developed to synthesize piperazine-containing thiadiazole derivatives.

One such approach involves the synthesis of piperazine-based bis(1,3,4-thiadiazole) hybrids. In this methodology, a piperazine-linked bis(thiosemicarbazone) is used as a precursor, which is then cyclized with appropriate reagents to form the bis(1,3,4-thiadiazole) structure. This strategy allows for the creation of symmetrical molecules with a central piperazine linker, which can have interesting biological properties.

Formation of Thiadiazine Derivatives

The 1,3,4-thiadiazole ring can serve as a precursor for the synthesis of larger heterocyclic systems, such as 1,3,4-thiadiazines. These six-membered rings can be formed through cyclization reactions involving the thiadiazole core. For instance, thioxoacetamide fragments, which are structurally related to the starting materials for thiadiazoles, are important intermediates in the preparation of 1,3,4-thiadiazine derivatives.

The synthesis of 5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide has been achieved by reacting 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroacetate. This type of cyclization reaction, where a two-carbon unit is introduced to form the six-membered ring, demonstrates a potential pathway for the derivatization of 1,3,4-thiadiazole precursors into more complex heterocyclic systems.

Introduction of Phosphonate (B1237965) Moieties

The introduction of phosphonate groups into heterocyclic molecules is a well-established strategy in medicinal chemistry to generate analogues of amino acids and to enhance biological activity. For 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, α-aminophosphonates can be synthesized via the Kabachnik-Fields reaction. tandfonline.com

This one-pot, three-component reaction involves the condensation of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-, an aldehyde, and a dialkyl phosphite (B83602). tandfonline.com A study has reported the successful synthesis of a series of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(aryl)methyl)phosphonates using this method. tandfonline.com The reaction can be efficiently catalyzed by SnO2 nanoparticles under solvent-free microwave irradiation, highlighting a green chemistry approach to this derivatization. tandfonline.com The plausible mechanism involves the initial formation of a Schiff base between the amine and the aldehyde, followed by the nucleophilic addition of the dialkyl phosphite to the imine double bond. tandfonline.com

Table 1: Summary of Synthetic Methodologies and Derivatizations

| Section | Reaction Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| 2.2.2 | Alkylation | 5-amino-1,3,4-thiadiazole-2-thiol, Ethyl halide, Base (e.g., K2CO3) | 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- |

| 2.2.3 | Green Synthesis | Microwave irradiation, Ultrasound, Solvent-free conditions | 1,3,4-Thiadiazole derivatives |

| 2.3.1 | Acylation | Acid chloride/anhydride, Carboxylic acid + coupling agent (EDC, HOBt) | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)amides |

| 2.3.2 | Coupling | Piperazine-bis(thiosemicarbazone), Cyclization reagents | Piperazine-based bis(1,3,4-thiadiazoles) |

| 2.3.3 | Thiadiazine Formation | 2-Hydrazinyl-2-thioxoacetamide, Ethyl chloroacetate | 1,3,4-Thiadiazine derivatives |

| 2.3.4 | Phosphonate Introduction | Aldehyde, Dialkyl phosphite (Kabachnik-Fields reaction), Catalyst (e.g., SnO2 nanoparticles), Microwave irradiation | α-Aminophosphonates |

Functionalization for Bis-Thiadiazole Ligands

The strategic functionalization of 5-(ethylthio)-1,3,4-thiadiazol-2-amine is a key approach to constructing symmetrical bis-thiadiazole ligands. These larger molecules, which contain two thiadiazole units linked by a spacer, are of interest in coordination chemistry and materials science. nih.gov The primary method for achieving this involves leveraging the reactivity of the 2-amino group.

A general and effective strategy is the reaction of two equivalents of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with a suitable bifunctional electrophile, such as an α,ω-dihaloalkane or a diacyl halide. This creates a linker or bridge between the two thiadiazole moieties. For example, reacting the parent amine with an alkanediol dihalide would result in a flexible, alkyl-bridged bis-thiadiazole. The choice of the linking group is critical as it influences the spatial orientation and flexibility of the final ligand. nih.gov

The synthesis of N,N'-(alkane-diyl)bis(5-(ethylthio)-1,3,4-thiadiazol-2-amine) can be proposed based on established methods for similar amino-thiadiazoles. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the amino groups attack the electrophilic carbon atoms of the linker molecule.

Table 1: Proposed Synthesis of Bis-Thiadiazole Ligands

| Thiadiazole Reactant | Linking Agent (Exemplary) | Proposed Product Class | Reaction Type |

|---|---|---|---|

| 5-(ethylthio)-1,3,4-thiadiazol-2-amine | 1,n-Dibromoalkane (e.g., 1,4-dibromobutane) | N,N'-(alkane-1,n-diyl)bis(5-(ethylthio)-1,3,4-thiadiazol-2-amine) | Nucleophilic Substitution |

| 5-(ethylthio)-1,3,4-thiadiazol-2-amine | Terephthaloyl chloride | N,N'-(1,4-phenylenebis(carbonyl))bis(5-(ethylthio)-1,3,4-thiadiazol-2-amine) | Acylation |

Studies on analogous compounds, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, have shown that reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of either the mono-functionalized intermediate or the desired symmetrical bis-thiadiazole product. nih.govbohrium.com The prolongation of the hydrocarbon bridge in such ligands has been found to increase flexibility and the diversity of coordination modes in the resulting metal complexes. nih.gov

Reaction Mechanisms and Pathways in 1,3,4-Thiadiazole Synthesis

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole core, as seen in 5-(ethylthio)-1,3,4-thiadiazol-2-amine, is most commonly achieved through the cyclization of a thiosemicarbazide derivative. sbq.org.brnih.gov This pathway is efficient and widely used for generating this class of heterocyclic compounds. sbq.org.br

The general mechanism initiates with a thiosemicarbazide and a one-carbon component, which can be a carboxylic acid, acyl chloride, or ester. nih.govbu.edu.eg The synthesis of the specific precursor for 5-(ethylthio)-1,3,4-thiadiazol-2-amine would likely start from a thiosemicarbazide and an ethylthio-containing carboxylic acid derivative.

The key steps in the reaction pathway are as follows:

Acylation/Condensation : The terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This step forms an acylthiosemicarbazide intermediate. nih.gov

Dehydrative Cyclization : In the presence of a dehydrating agent such as sulfuric acid or polyphosphoric acid, the acylthiosemicarbazide undergoes an intramolecular cyclization. nih.govbu.edu.eg The sulfur atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

Dehydration and Aromatization : The cyclic intermediate then eliminates a molecule of water. A subsequent rearrangement of electrons results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br

Table 2: Mechanistic Steps in 1,3,4-Thiadiazole Ring Formation

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of thiosemicarbazide on a carbonyl group. | Acylthiosemicarbazide |

| 2 | Acid-catalyzed intramolecular cyclization. | Hydroxy-thiadiazoline |

| 3 | Elimination of water to form the aromatic ring. | 2-Amino-1,3,4-thiadiazole |

An alternative pathway involves the use of elemental sulfur for the direct coupling of primary nitroalkanes and acyl hydrazines, though cyclization of thiosemicarbazides remains the most prevalent route. researchgate.net Another variation involves a base-catalyzed mechanism where a proton is abstracted from a thiol group (the tautomeric form of a thiosemicarbazide derivative), generating a thiolate anion. This anion then undergoes nucleophilic displacement and intramolecular cyclization to yield the final thiadiazole product. acs.org

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural elucidation of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. Analysis of ¹H and ¹³C NMR spectra, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the ethylthio and amino groups to the 1,3,4-thiadiazole (B1197879) core. elsevierpure.com

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of the compound provides clear signals corresponding to the protons of the ethyl group (-S-CH₂-CH₃) and the amino group (-NH₂). The methylene protons (CH₂) of the ethyl group appear as a quartet, a result of spin-spin coupling with the adjacent methyl protons. The methyl protons (CH₃) resonate as a triplet due to coupling with the methylene protons. The protons of the primary amine typically appear as a broad singlet. Computational estimations of proton chemical shifts have been performed to support the experimental assignments. elsevierpure.com

Table 1: ¹H NMR Chemical Shifts for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~7.23 | Broad Singlet | N/A |

| -S-CH₂- | ~3.15 | Quartet | ~7.3 |

| -CH₃ | ~1.30 | Triplet | ~7.3 |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation from spectroscopic studies.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum complements the proton data, showing four distinct signals that correspond to the four unique carbon environments in the molecule. Two signals are attributed to the carbons of the thiadiazole ring (C2 and C5), and the remaining two correspond to the ethyl group carbons (CH₂ and CH₃). The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The C2 carbon, bonded to the amino group and two nitrogen atoms, and the C5 carbon, bonded to the ethylthio group, exhibit characteristic downfield shifts. elsevierpure.com

Table 2: ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole ring) | ~168.0 |

| C5 (Thiadiazole ring) | ~155.0 |

| -S-CH₂- | ~28.0 |

| -CH₃ | ~15.0 |

Note: The assignments are based on computational analysis and comparison with related 1,3,4-thiadiazole structures. elsevierpure.com

Two-Dimensional NMR Techniques

While one-dimensional NMR provides primary structural information, two-dimensional (2D) NMR techniques are invaluable for confirming assignments through correlation spectroscopy. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) would definitively show the coupling between the -CH₂- and -CH₃ protons of the ethyl group. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate each proton signal to its directly attached carbon and to neighboring carbons, respectively, thereby solidifying the complete structural assignment of the molecule.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. The spectrum, typically recorded in the solid phase, displays characteristic absorption bands that confirm the presence of the N-H bonds of the amino group, the C-H bonds of the ethyl group, and the C=N and C-S bonds within the heterocyclic ring. elsevierpure.com

The N-H stretching vibrations of the primary amine are typically observed as distinct bands in the 3100-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The fingerprint region contains important bands corresponding to the C=N stretching of the thiadiazole ring and C-S stretching vibrations. elsevierpure.comjmchemsci.com A detailed vibrational assignment has been supported by Density Functional Theory (DFT) calculations, which correlate experimental frequencies with specific vibrational modes of the molecule's most stable conformer. elsevierpure.com

Table 3: Key IR Absorption Bands for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3300 - 3400 | ν(N-H) asymmetric/symmetric stretching | Amino (-NH₂) |

| ~2900 - 3000 | ν(C-H) stretching | Ethyl (-CH₂CH₃) |

| ~1620 | δ(N-H) scissoring | Amino (-NH₂) |

| ~1500 - 1550 | ν(C=N) ring stretching | Thiadiazole Ring |

| ~1050 - 1250 | Ring vibrations | Thiadiazole Ring |

| ~650 - 750 | ν(C-S) stretching | Thiadiazole Ring / Thioether |

Note: ν = stretching, δ = bending. Frequencies are approximate and based on experimental and calculated data. elsevierpure.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- and provides insight into its structural composition through fragmentation analysis. The empirical formula of the compound is C₄H₇N₃S₂, corresponding to a molecular weight of approximately 161.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 161. The fragmentation pattern would likely involve characteristic losses of radical species. Common fragmentation pathways for related structures include the cleavage of the ethyl group, leading to fragments corresponding to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). Further fragmentation could involve the rupture of the thiadiazole ring itself, yielding smaller, stable ions that are diagnostic for this class of compounds.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

While a single-crystal X-ray diffraction study for 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is not prominently available in the reviewed literature, computational studies have been employed to investigate its solid-state characteristics and conformational preferences. elsevierpure.com Density Functional Theory (DFT) calculations have been used to explore the molecule's potential energy surface. elsevierpure.com

These computational analyses have identified five potential staggered conformers arising from the rotation around the C-C and C-S bonds of the ethylthio group. elsevierpure.com Of these, calculations determined a single, most stable conformer, providing theoretical data on bond lengths, bond angles, and dihedral angles. elsevierpure.com This computational approach offers a powerful predictive model for the molecule's three-dimensional structure in the absence of experimental XRD data. For related 1,3,4-thiadiazole derivatives, XRD studies have confirmed the planarity of the thiadiazole ring and have detailed the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the structural and electronic nature of molecules, complementing experimental data. For derivatives of 1,3,4-thiadiazole, quantum mechanical studies are instrumental in understanding their reactivity, stability, and potential as therapeutic agents or corrosion inhibitors. sci-hub.seekb.eg These theoretical approaches allow for the detailed analysis of molecular orbitals, electron density distribution, and the prediction of various chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scielo.br For 1,3,4-thiadiazole derivatives, DFT calculations are typically performed to obtain optimized ground-state geometries without imposing any geometric constraints. scielo.br Functionals such as Becke's three-parameter hybrid functional (B3LYP) combined with basis sets like 6-311++g(2d,2p) or 6-311++G(d,p) are commonly employed for these calculations. sci-hub.sescielo.br

These studies help in determining key structural parameters and understanding the intramolecular bonding interactions. sapub.org For instance, Natural Bond Orbital (NBO) analysis, often performed alongside DFT, reveals details about intramolecular charge transfer (ICT) interactions, such as n–σ, n–π, and π–π*, which can be correlated with the biological activity of the molecule. sapub.org The calculations are performed on both non-protonated and protonated forms of the molecules to simulate different chemical environments. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. sapub.org For various 1,3,4-thiadiazole derivatives, DFT methods have been used to calculate these FMO energies. dergipark.org.tr The presence of different substituents on the thiadiazole ring can alter the HOMO-LUMO gap; for example, electronegative substituents like Cl and NO2 have been shown to reduce the energy gap. dergipark.org.tr These calculations help explain the electronic absorption properties and the chemical and biological activity of the compounds. sapub.org

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -6.786 | -4.360 | 2.426 |

| 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine | -6.014 | -2.204 | 3.810 |

| 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-Thiadiazol-2-amine | -6.286 | -2.912 | 3.374 |

Note: The data in this table is derived from computational studies on related 1,3,4-thiadiazole derivatives to illustrate the typical values obtained from FMO analysis. sapub.orgdergipark.org.tr

Theoretical Prediction of Electronic and Molecular Properties

Quantum mechanical calculations are used to predict a range of global and local reactivity descriptors that help characterize a molecule's behavior. Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in structure-activity relationship studies. sapub.org DFT calculations also allow for the prediction of molecular electrostatic potential (MEP) plots, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack. sci-hub.se

| Property | Predicted Value |

|---|---|

| Ionization Potential (I) | 6.786 eV |

| Electron Affinity (A) | 4.360 eV |

| Electronegativity (χ) | 5.573 eV |

| Chemical Hardness (η) | 1.213 eV |

| Chemical Softness (S) | 0.412 eV⁻¹ |

Note: The values presented are for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, serving as an example of theoretically derived molecular properties. sapub.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdovepress.com This method is widely used in drug design to understand how a ligand, such as a 1,3,4-thiadiazole derivative, interacts with the active site of a target protein. researchgate.net

Derivatives of 1,3,4-thiadiazol-2-amine have been investigated as potential inhibitors for various biological targets. For example, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were studied as potential inhibitors of the COVID-19 main protease (PDB ID: 6LU7). nih.gov Docking studies revealed binding energies ranging from –5.4 to –8.0 kcal/mol, with interactions primarily involving hydrogen bonds with key amino acid residues like GLU166, LEU141, and CYS145. nih.gov Similarly, other thiadiazole compounds have been docked against targets like dihydrofolate reductase (DHFR) and ADP-sugar pyrophosphatase, showing strong binding affinities and interactions. dovepress.comresearchgate.net These simulations are crucial for identifying potential drug candidates and guiding further synthesis and experimental validation.

| Compound Series | Protein Target | Binding Energy / Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143 |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not specified |

| 5-[2-(thiophen-2-yl)quinolin-4- yl]-1,3,4-thiadiazol-2-amine derivatives | Antioxidant protein (3VB8) | -6.4 to -8.4 | Not specified |

Note: This table summarizes findings from molecular docking studies on various 1,3,4-thiadiazole derivatives to demonstrate the application and outcomes of such simulations. nih.govresearchgate.net

Structure Activity Relationship Sar and Mechanistic Investigations

General Principles of SAR in 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The biological potential of this heterocyclic system is largely attributed to its mesoionic nature and its role as a bioisostere of pyrimidine, allowing it to interfere with biological pathways like DNA replication. mdpi.com Structure-activity relationship studies have consistently shown that the nature, position, and stereochemistry of substituents at the C2 and C5 positions of the thiadiazole ring are critical determinants of their biological efficacy and mechanism of action. researchgate.net

Key SAR principles for 1,3,4-thiadiazole derivatives include:

Substitution at C5: The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to enhance anticancer effects. The specific chemical nature and position of substituents on this aromatic ring further modulate the compound's efficacy.

Substitution at C2: The 2-amino group is a common feature in many biologically active thiadiazoles. The nature of the substituent attached to this amino group significantly influences the compound's pharmacological profile. mdpi.com

Influence of the 5-(ethylthio)- Moiety on Biological Activities

The presence of an alkylthio group, such as the 5-(ethylthio)- moiety, at the C5 position of the 1,3,4-thiadiazole ring significantly impacts the molecule's biological profile. While research specifically isolating the effect of the ethylthio group is part of a broader investigation into 5-alkylthio derivatives, certain trends have been observed.

Impact of Substituents on the 2-Amino Group

The 2-amino group on the 1,3,4-thiadiazole scaffold is a critical pharmacophore that is frequently modified to tune biological activity. The presence of a free, unsubstituted amino group often confers maximum activity in certain classes of compounds, such as some antibacterial agents. uobaghdad.edu.iq

However, derivatization of this amino group can lead to new or enhanced activities. SAR studies have revealed several key insights:

N-Aryl Substitution: The introduction of an N-aryl group can significantly influence antiviral potency, with the electronic properties of the substituent on the aryl ring playing a major role. Electron-withdrawing groups, for instance, have been shown to enhance anti-HIV activity.

Acyclic Amines: In a series of antileishmanial compounds, the introduction of acyclic amines at the C2 position was investigated. The most active derivatives featured hydroxypropylamino- and methoxypropylamino- groups, highlighting the importance of the length and functionalization of the alkyl chain. nih.gov

Acetamide (B32628) Linkers: Linking other heterocyclic moieties or functional groups via an acetamide bridge to the 2-amino position is a common strategy. In a series of potential Bcr-Abl kinase inhibitors, a nitrothiazole moiety was linked through this bridge, playing a key anchoring role in the protein's binding site. mdpi.comnih.gov

The following table summarizes the effect of different substituents on the 2-amino group on the biological activity of 1,3,4-thiadiazole derivatives.

| Base Scaffold | 2-Amino Substituent | Target/Activity | Key Finding |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | -NH(CH₂)₃OH | Antileishmanial | High selectivity and activity against Leishmania major. nih.gov |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | -NH(CH₂)₃OCH₃ | Antileishmanial | High selectivity and activity against Leishmania major. nih.gov |

| 5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio | -acetamide-N-(5-nitrothiazol-2-yl) | Abl protein kinase inhibition | The nitrothiazole moiety acts as an anchor in the binding site, showing selective activity against Bcr-Abl positive cells. nih.gov |

| 5-thiol-1,3,4-thiadiazole | Unsubstituted (-NH₂) | Antibacterial | The parent compound with a free amine showed good activity against Gram-positive bacteria. uobaghdad.edu.iq |

| 5-thiol-1,3,4-thiadiazole | 2-(o-hydroxybenzylidine)amino | Antibacterial | Schiff base formation led to moderate to good activity against Gram-positive bacteria. uobaghdad.edu.iq |

Computational Approaches to SAR

Computational chemistry has become an indispensable tool for elucidating the SAR of 1,3,4-thiadiazole derivatives. These methods provide insights into the molecular properties that govern biological activity, guiding the design of more potent and selective compounds.

Electronic-Topological Method (ETM)

The Electronic-Topological Method (ETM) has been successfully applied to investigate the SAR of 1,3,4-thiadiazole derivatives, particularly in the search for new antituberculosis drugs. This method analyzes the relationships between the structure of compounds and their biological activity by identifying specific electronic and topological features, known as pharmacophores, that are responsible for the activity.

In a study on 2,5-disubstituted-1,3,4-thiadiazoles, the ETM was used to find a system of pharmacophores and anti-pharmacophores (features associated with inactivity). This system could effectively separate compounds into active and inactive groups and can be applied to screen and design new active compounds with similar structural skeletons.

Neural Network Applications in SAR

Alongside the ETM, feed-forward neural networks (FFNNs) trained with back-propagation algorithms have been employed to model the SAR of 1,3,4-thiadiazole derivatives. Neural networks are powerful computational tools capable of learning complex, non-linear relationships between molecular descriptors and biological activity. By training the network on a set of compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Interactions and Binding Tendencies

Understanding the specific molecular interactions between 1,3,4-thiadiazole derivatives and their biological targets is fundamental to rational drug design. Molecular docking simulations are frequently used to predict the binding conformation and affinity of these compounds within the active site of a target protein.

These studies have revealed that the biological activity of 1,3,4-thiadiazole derivatives is often governed by a combination of interactions:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the hydrogen atoms of the 2-amino group (or its substituents) are common sites for hydrogen bond formation with amino acid residues in the target protein.

Hydrophobic Interactions: Aromatic rings and alkyl groups, such as the ethyl group of the 5-(ethylthio)- moiety, can engage in hydrophobic interactions with nonpolar regions of the binding pocket. mdpi.com

Anchoring Roles: Specific moieties can act as anchors, securing the compound in the active site. For example, a nitrothiazole group attached to the 2-amino position was found to anchor the inhibitor within the Abl kinase binding site through specific interactions. nih.gov

Antimicrobial Activities

The 1,3,4-thiadiazole nucleus is a cornerstone in the synthesis of potent antimicrobial agents. Derivatives of 5-(ethylthio)-1,3,4-thiadiazol-2-amine have demonstrated significant efficacy against a range of pathogenic bacteria, fungi, viruses, and mycobacteria.

Derivatives of the 1,3,4-thiadiazole scaffold have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Research has focused on specific strains that are of significant clinical and agricultural concern.

Xanthomonas oryzae pv. oryzae : This pathogen is the cause of bacterial rice leaf blight. Studies on bismerthiazol, a related thiadiazole compound, have shown that it can effectively control the disease not by directly inhibiting bacterial growth in vitro, but by reducing the virulence of Xanthomonas oryzae pv. oryzae. nih.govnih.gov The mechanism involves the inhibition of the histidine utilization (Hut) pathway and quorum sensing, which are crucial for the pathogen's virulence. nih.govnih.gov

Staphylococcus aureus and Escherichia coli : Numerous 1,3,4-thiadiazole derivatives have been tested against these common human pathogens. For instance, newly synthesized carbazolyl-thiadiazol-2-oxo-azetidines have shown mild to moderate activity. gavinpublishers.com Other studies have synthesized series of compounds that exhibit significant inhibitory effects against S. aureus and E. coli, with some derivatives showing activity comparable to standard antibiotics like Ciprofloxacin. mdpi.comnih.gov Fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), for example, displayed good inhibitory effects against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Bismerthiazol | Xanthomonas oryzae pv. oryzae | Reduces virulence by inhibiting the Hut pathway and quorum sensing. | nih.govnih.gov |

| 5-Aryl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Good inhibitory effects (MIC values of 20–28 μg/mL for some derivatives). | nih.gov |

| Benzimidazole-thiadiazole | Staphylococcus aureus | High activity, with inhibition zones of 18.96 mm. | mdpi.com |

| Benzimidazole-thiadiazole | Escherichia coli | High activity, with inhibition zones of 17.33 mm. | mdpi.com |

| Quinoline-bridged thiophenes | Escherichia coli | Notable antibacterial activity. | mdpi.com |

The antifungal potential of this chemical class is significant, with derivatives showing efficacy against both plant and human fungal pathogens.

Rhizoctonia solani and Fusarium graminearum : A derivative, (5-(ethylthio)-1,3,4-thiadiazol-2-yl)(phenyl)methanone, has demonstrated notable antifungal activity against Thanatephorus cucumeris (the teleomorph of Rhizoctonia solani) with an EC50 value of 22.2 μg/mL. mdpi.com Another derivative showed an EC50 of 21.5 μg/mL against Gibberella saubinetii (the teleomorph of Fusarium graminearum). mdpi.com

Candida albicans and Aspergillus niger : These opportunistic human pathogens have been targets for various 1,3,4-thiadiazole derivatives. Studies have shown that certain derivatives exhibit potent antifungal activity, sometimes exceeding that of standard drugs. nih.govnih.gov For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown higher antifungal effects against Candida non-albicans species than against C. albicans itself. nih.gov Metal complexes of 1,3,4-thiadiazole derivatives have also shown increased antifungal activity against A. niger and C. albicans when compared to the parent ligand. nih.gov

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| (5-(ethylthio)-1,3,4-thiadiazol-2-yl)(phenyl)methanone | Thanatephorus cucumeris (R. solani) | EC50: 22.2 μg/mL | mdpi.com |

| Phenylmethanone derivative | Gibberella saubinetii (F. graminearum) | EC50: 21.5 μg/mL | mdpi.com |

| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Candida albicans & non-albicans spp. | High activity, sometimes exceeding standard drugs. | nih.gov |

| Cu(II) complex of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus niger | Almost as effective as clotrimazole. | nih.gov |

The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in antiviral research. arkat-usa.org Its derivatives have been evaluated against a variety of viral strains. nih.govnih.gov The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleic acids, allowing it to potentially interfere with viral replication. nih.govnih.gov Research has shown that different derivatives exhibit a range of antiviral activities, including against human immunodeficiency virus (HIV), herpes simplex virus, and tobacco mosaic virus. arkat-usa.orgnih.govmdpi.com The specific antiviral activity is often influenced by the nature and position of substituents on the thiadiazole ring. nih.gov

Derivatives of 2-amino-1,3,4-thiadiazole are considered promising candidates for the development of new antituberculosis agents. researchgate.net The parent compound, 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine, has been utilized as a building block in the synthesis of more complex molecules with high antimicrobial activity. cbijournal.com Various synthesized series of 1,3,4-thiadiazole derivatives have been screened for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. nih.govcbijournal.com For instance, certain N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives have shown significant inhibitory activity. cbijournal.com Similarly, some 2-phenylamino-5-aryl-1,3,4-thiadiazoles exhibited high inhibitory activity against M. tuberculosis. cbijournal.com

Anticancer and Antitumor Properties

The 2-amino-1,3,4-thiadiazole structure is a promising foundation for the development of novel anticancer agents. mdpi.combepls.com The aromatic nature of the 1,3,4-thiadiazole ring provides significant in vivo stability and allows it to cross cellular membranes to interact with biological targets like proteins and DNA. nih.govmdpi.com

Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, and liver cancer cells. nih.govmdpi.com The anticancer effect is often enhanced by introducing an aromatic ring at the 5th position of the thiadiazole core. mdpi.com The mechanism of action for these compounds can be diverse, including the inhibition of crucial enzymes involved in cancer progression such as topoisomerase II, histone deacetylase, and various kinases. mdpi.com For example, one novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 2.44 µM and 23.29 µM, respectively. mdpi.com

Anti-inflammatory and Analgesic Potential

Research into 1,3,4-thiadiazole derivatives has revealed significant potential for developing new anti-inflammatory and analgesic drugs. nih.govthaiscience.infoejbps.com Several studies have synthesized and tested series of these compounds, demonstrating good analgesic action in vivo. nih.govnih.gov

Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and showed good pain-relieving action in the acetic acid writhing test. nih.gov Some of these compounds also exhibited fair anti-inflammatory activity in the carrageenan rat paw edema test, with the benefit of low ulcerogenic action on the gastrointestinal mucosa compared to standards like indomethacin. nih.gov Another study on 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones also reported good analgesic and fair anti-inflammatory properties. nih.gov These findings highlight the potential of the 1,3,4-thiadiazole scaffold in creating safer and effective alternatives to current non-steroidal anti-inflammatory drugs (NSAIDs). ejbps.com

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, where molecules are investigated for their ability to selectively block the activity of specific enzymes, potentially leading to therapeutic effects.

A review of scientific literature did not yield specific research studies focused on the acetylcholinesterase inhibition properties of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-. While the broader class of 1,3,4-thiadiazole derivatives has been investigated for this purpose, data on this specific compound is not available in the indexed results.

Similarly, specific studies detailing the inhibitory or activation effects of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- on carbonic anhydrase isozymes were not found in the reviewed literature. Research in this area has concentrated on other 1,3,4-thiadiazole derivatives, such as those with sulfonamide moieties.

Corrosion Inhibition Properties and Mechanism

Significant research has been conducted on the application of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- (ATD) as a corrosion inhibitor, particularly for copper in saline environments. researchgate.net Studies show it is a highly effective mixed-type inhibitor. researchgate.net

Electrochemical methods are pivotal in evaluating the effectiveness of corrosion inhibitors. Studies on ATD have employed potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to elucidate its protective mechanism.

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the metal/solution interface. For copper in a 3% NaCl solution, EIS measurements show that the presence of ATD leads to an increase in the charge transfer resistance (Rct). researchgate.net This indicates that the inhibitor forms a protective film on the copper surface that impedes the transfer of charge, thereby slowing the corrosion rate. The effectiveness and charge transfer resistance were found to increase with higher oxygen content in the solution. researchgate.net

Weight loss measurements complement these electrochemical findings, showing a direct correlation between inhibitor concentration and protection efficiency. researchgate.net

Table 1: Inhibition Efficiency of ATD on Copper in 3% NaCl Solution

| ATD Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 1.0 | ~83 |

| 5.0 | ~94 |

Data sourced from weight loss measurements. researchgate.net

The efficacy of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- as a corrosion inhibitor is primarily attributed to its strong adsorption onto the metal surface. researchgate.net The ATD molecule contains multiple heteroatoms (nitrogen and sulfur) and a heterocyclic ring, which are known to be active sites for adsorption on metal surfaces.

The mechanism involves the formation of a protective film that isolates the metal from the corrosive environment. researchgate.net This adsorbed layer acts as a barrier, preventing aggressive ions and oxygen from reaching the copper surface. Investigations using scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis have confirmed that ATD molecules are strongly adsorbed, leading to a more protected surface compared to an uninhibited surface. researchgate.net The adsorption process is influenced by the electronic structure of the inhibitor molecule and its interaction with the d-orbitals of the copper atoms.

The performance of ATD has been extensively studied in 3% NaCl solutions, a medium rich in corrosive chloride ions. researchgate.net Chloride ions are particularly aggressive towards copper, accelerating corrosion by forming soluble copper-chloride complexes. The research demonstrates that ATD is a highly effective inhibitor in this challenging environment. researchgate.net

The strong adsorption of ATD on the copper surface effectively blocks the sites where chloride ions would typically attack, mitigating pitting and general corrosion. researchgate.net The inhibition efficiency of ATD was found to be dependent on the level of aeration in the NaCl solution, with performance increasing in the order of de-aerated < aerated < oxygenated solutions. researchgate.net This suggests that the nature of the protective film and its stability may be influenced by the presence of dissolved oxygen, which in turn affects the interaction between the inhibitor, the chloride ions, and the copper surface.

Therapeutic Potential and Drug Development Implications

1,3,4-Thiadiazole (B1197879) Derivatives as Privileged Scaffolds in Drug Design

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in drug design due to its unique chemical properties and its ability to interact with various biological targets. ijpcbs.commdpi.com Its structural features, including the presence of sulfur and nitrogen atoms, allow it to act as a hydrogen bond acceptor and donor, which is crucial for binding to enzymes and receptors. nih.govnih.gov This versatility has enabled the development of 1,3,4-thiadiazole derivatives with a wide spectrum of biological activities. nih.gov

The significance of this scaffold in drug discovery is underscored by its ability to influence the physicochemical properties of molecules, such as lipid solubility, which can enhance their pharmacokinetic profiles. mdpi.comnih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as:

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net They can interfere with cellular processes crucial for cancer cell proliferation and survival. bepls.com For instance, certain derivatives have shown inhibitory effects on kinases involved in cancer signaling pathways. nih.gov

Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal properties. nih.govnih.gov These derivatives can disrupt microbial growth and viability, offering potential solutions to the growing problem of antimicrobial resistance.

Anti-inflammatory Agents: Several studies have reported the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. nih.govresearchgate.net

Antiviral Agents: The antiviral activity of 1,3,4-thiadiazole derivatives has also been an area of active research. ontosight.ai

The diverse pharmacological activities of 1,3,4-thiadiazole derivatives are often attributed to the structural modifications made to the core ring. The introduction of different substituents at the 2 and 5 positions of the thiadiazole ring allows for the fine-tuning of their biological effects. nih.gov

| 1,3,4-Thiadiazole Derivative Class | Reported Therapeutic Potential | Key Research Findings |

|---|---|---|

| 2-Amino-5-substituted-1,3,4-thiadiazoles | Anticancer, Antimicrobial, Anti-inflammatory | Derivatives have shown significant activity against various cancer cell lines and microbial strains. nih.govnih.gov |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Anticancer, Antiviral, Antifungal | Modifications at both positions have yielded compounds with a broad spectrum of biological activities. researchgate.net |

| 1,3,4-Thiadiazole-based Schiff bases | Antimicrobial, Anticancer | These compounds have demonstrated notable inhibitory effects against various pathogens and cancer cells. |

Clinical Significance of 1,3,4-Thiadiazole-Containing Drugs

The therapeutic importance of the 1,3,4-thiadiazole scaffold is not merely theoretical; it is validated by the existence of several clinically used drugs that incorporate this heterocyclic ring in their structure. These drugs are used to treat a variety of conditions, highlighting the successful translation of 1,3,4-thiadiazole-based research from the laboratory to the clinic.

One of the most well-known examples is Acetazolamide (B1664987) , a carbonic anhydrase inhibitor used as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness. Another related drug is Methazolamide , which is also a carbonic anhydrase inhibitor. Furthermore, some sulfonamide antibacterials with historical importance also contain the 1,3,4-thiadiazole ring. The clinical success of these drugs has spurred further interest in exploring the full therapeutic potential of this versatile scaffold. nih.gov

The structural versatility of 1,3,4-thiadiazole derivatives allows for the development of drugs with improved efficacy and safety profiles. nih.gov Medicinal chemists continue to explore the structure-activity relationships of these compounds to design new therapeutic agents for a wide range of diseases. nih.gov

| Drug Name | Therapeutic Class | Mechanism of Action | Primary Clinical Use |

|---|---|---|---|

| Acetazolamide | Carbonic Anhydrase Inhibitor | Inhibits the enzyme carbonic anhydrase | Glaucoma, Epilepsy, Diuresis |

| Methazolamide | Carbonic Anhydrase Inhibitor | Inhibits the enzyme carbonic anhydrase | Glaucoma |

| Sulfamethizole | Antibacterial (Sulfonamide) | Inhibits dihydropteroate (B1496061) synthase | Urinary tract infections (historically) |

Future Directions in Therapeutic Applications of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied, research on the specific compound 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- is still emerging. However, the available information and the known activities of structurally related compounds provide a strong basis for future research directions.

Initial studies have indicated that 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- possesses potential antimicrobial, antifungal, and antiviral properties. ontosight.ai A study by Cirandur et al. involved the synthesis of derivatives of 2-amino-5-ethylthio-1,3,4-thiadiazole and confirmed their antimicrobial activity. tandfonline.com This suggests a promising avenue for the development of new anti-infective agents. Future research in this area could focus on:

Broad-Spectrum Antimicrobial Activity: A comprehensive evaluation of the compound's activity against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains.

Mechanism of Action Studies: Investigating the specific biochemical pathways or cellular components that are targeted by this compound in microorganisms to understand how it exerts its antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- to identify the key structural features required for optimal antimicrobial potency.

Furthermore, based on the well-documented anticancer and anti-inflammatory activities of many 2-amino-1,3,4-thiadiazole (B1665364) derivatives, future investigations into the therapeutic potential of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- in these areas are warranted. ontosight.ai Potential future research directions include:

Anticancer Screening: Evaluating the cytotoxic activity of the compound against a panel of human cancer cell lines to identify potential anticancer efficacy.

Anti-inflammatory Assays: Investigating the compound's ability to modulate inflammatory pathways in various in vitro and in vivo models.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the potential biological targets of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- and to guide the design of more potent derivatives.

Q & A

Q. What are the established synthetic routes for 5-(ethylthio)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves two steps:

Core formation : Reacting thiosemicarbazide with carbon disulfide under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol .

Functionalization : Alkylation of the thiol group with ethyl halides (e.g., ethyl bromide) in polar solvents like ethanol or DMF, often under basic conditions (e.g., NaOH) to promote nucleophilic substitution .

Optimization strategies :

- Ultrasound-assisted synthesis : Sonication reduces reaction time (e.g., from hours to minutes) and improves yields by enhancing mass transfer and reaction homogeneity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to protic solvents.

Q. What analytical techniques are critical for confirming the structure of 5-(ethylthio)-1,3,4-thiadiazol-2-amine?

- NMR spectroscopy :

- ¹H NMR : Signals for NH₂ (~5.5 ppm, broad) and ethylthio group (CH₂ triplet at ~2.9 ppm, CH₃ quartet at ~1.3 ppm).

- ¹³C NMR : Thiadiazole carbons (C2 ~165 ppm, C5 ~140 ppm), ethylthio carbons (CH₂ ~30 ppm, CH₃ ~15 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 177 for C₄H₇N₃S₂⁺) and fragmentation patterns confirm molecular weight and substituents .

- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds ~1.74 Å) and dihedral angles (e.g., ~20–30° between thiadiazole and substituents) .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection (λ ~254 nm) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for similar thiadiazoles) .

- Storage recommendations : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and biological activity of 5-(ethylthio)-1,3,4-thiadiazol-2-amine?

- DFT calculations :

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., NH₂ group as H-bond donor, thiadiazole ring as π-acceptor) .

- Frontier molecular orbitals : Predict redox behavior (e.g., HOMO-LUMO gap ~4.5 eV for similar derivatives) .

- Molecular docking : Simulate interactions with biological targets (e.g., Sortase A enzyme binding via thiadiazole-thioether motifs) .

Q. What experimental and analytical challenges arise in resolving crystallographic data for thiadiazole derivatives, and how are they addressed?

- Challenges :

- Disorder in alkyl chains : Ethylthio groups may exhibit rotational flexibility, complicating refinement .

- Hydrogen bonding networks : Intermolecular N–H⋯N bonds form supramolecular structures but require high-resolution data (<1.0 Å) for accurate modeling .

- Solutions :

Q. How can researchers reconcile contradictory bioactivity data across studies involving thiadiazole derivatives?

- Case example : Ethylthio vs. benzylthio substituents:

- Methodological adjustments :

Q. What strategies are effective for designing 5-(ethylthio)-1,3,4-thiadiazol-2-amine derivatives with enhanced pharmacological properties?